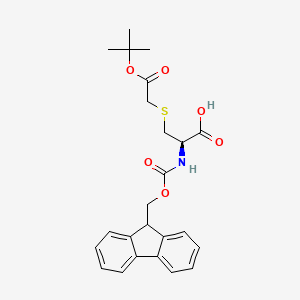

Fmoc-Cys(t-butylcarboxymethyl)-OH

Vue d'ensemble

Description

Fmoc-Cys(t-butylcarboxymethyl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. This compound is commonly used in peptide synthesis, particularly in the protection of the thiol group of cysteine during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group, while the t-butylcarboxymethyl group protects the thiol group, allowing for selective deprotection and further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(t-butylcarboxymethyl)-OH typically involves the protection of the cysteine thiol group with a t-butylcarboxymethyl group and the amino group with an Fmoc group. The process generally follows these steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using t-butyl bromoacetate in the presence of a base such as triethylamine. This reaction forms the t-butylcarboxymethyl-protected cysteine.

Protection of the Amino Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate. This step yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity.

Analyse Des Réactions Chimiques

Deprotection Kinetics of t-Butyl-Based Sulfhydryl Groups

The tert-butyl (tBu) sulfenyl (StBu) and related groups are acid-labile and require specific cleavage conditions. Comparative studies highlight:

Table 1: Deprotection Efficiency of tBu Derivatives

| Protecting Group | Deprotection Reagent | Time (min) | Completeness | Racemization (%) | Source |

|---|---|---|---|---|---|

| S-StBu | DTT (1 M in DMF) | 250 | 100% | N/A | |

| S-Thp | TFA/H2O/TIS (95:2.5:2.5) | 120 | 100% | 0.74% | |

| S-Trt | TFA/H2O/TIS (95:2.5:2.5) | 120 | 100% | 3.3% |

-

S-StBu requires reductive cleavage with DTT, while S-Thp and S-Trt are acid-cleaved.

-

Racemization during deprotection is minimized with S-Thp (0.74%) compared to S-Trt (3.3%) .

Oxidation Reactions for Disulfide Bond Formation

tBu-protected cysteine residues enable regioselective disulfide bridging. Key methods include:

Method A: TFA/DMSO/Anisole Oxidation

-

Conditions : TFA/DMSO/anisole (97.9/2/0.1), 2 mg/mL peptide, 70°C for 3 h .

-

Outcome : Simultaneous cleavage from resin, S-tBu deprotection, and disulfide formation.

-

Efficiency : >90% yield for cyclic peptides with two disulfide bridges .

Method B: MeSiCl3/Ph2SO Oxidation

-

Applications : Selective formation of a third disulfide bridge in complex peptides like ω-conotoxin .

Table 2: Oxidation Outcomes for tBu-Protected Cysteines

| Method | Temperature | Key Byproducts | Disulfide Yield | Stability of tBu Group |

|---|---|---|---|---|

| A | 70°C | Minimal (<5%) | >90% | Not stable |

| B | 25°C | Oxidized Met/Trp (<2%) | 85% | Stable under TFA |

Racemization and Side Reactions During Fmoc Removal

Extended piperidine treatments during Fmoc removal induce racemization and side reactions in tBu-protected cysteine:

-

Stress Studies :

Figure 1: Racemization Rates During Fmoc Cleavage

Solubility and Handling

-

S-tBu-protected peptides exhibit moderate solubility in TFA and DMF but require polar aprotic solvents for handling .

-

Enhanced solubility is observed with S-Thp compared to S-Trt or S-tBu derivatives .

Critical Considerations

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Cys(t-butylcarboxymethyl)-OH is primarily employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.

Advantages:

- Stability : The t-butylcarboxymethyl group provides robust protection against unwanted side reactions during synthesis.

- Compatibility : It is compatible with various coupling reagents and conditions typically used in SPPS.

Cyclic Peptide Formation

Recent studies have demonstrated the application of this compound in the synthesis of cyclic peptides. This method often involves tandem N-to-S acyl migration and native chemical ligation, which are crucial for forming cyclic structures without additional protecting groups.

Case Study:

- Serra et al. (2020) explored the efficiency of using this compound in the on-resin synthesis of cyclic peptides. Their findings indicated that this approach not only simplifies the process but also enhances the yield of cyclic peptides compared to traditional methods .

Disulfide Bond Formation

The compound is also instrumental in studies involving disulfide bond formation, which is vital for the stability and functionality of many peptides and proteins.

Methodology:

- The t-butylcarboxymethyl group can be selectively removed under mild conditions, allowing for controlled oxidation to form disulfide bonds.

- Example Protocol : Peptides synthesized with this compound can be subjected to oxidation conditions using TFA/DMSO to facilitate disulfide bridge formation .

Orthogonal Protecting Group Strategy

This compound expands the toolbox for orthogonal protecting groups necessary for synthesizing complex peptides containing multiple disulfide bridges. This is particularly beneficial when synthesizing therapeutic peptides or proteins where precise control over functional groups is required.

Comparative Study:

- A comparative analysis showed that this compound exhibits superior deprotection rates compared to other cysteine derivatives when treated with reducing agents like DTT .

Analytical Applications

In addition to its synthetic applications, this compound can be used as a standard in mass spectrometry for protein quantitation. The derivatization of cysteine residues with this compound allows for improved detection and analysis during proteomic studies.

Summary Table

Mécanisme D'action

The mechanism of action of Fmoc-Cys(t-butylcarboxymethyl)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The t-butylcarboxymethyl group protects the thiol group, allowing for selective deprotection and functionalization at later stages. These protecting groups ensure the integrity of the cysteine residue during synthesis and enable the formation of complex peptide structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Cys(Trt)-OH: Uses a trityl group for thiol protection.

Boc-Cys(t-butylcarboxymethyl)-OH: Uses a Boc (tert-butyloxycarbonyl) group for amino protection.

Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.

Uniqueness

Fmoc-Cys(t-butylcarboxymethyl)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The t-butylcarboxymethyl group offers robust protection for the thiol group, while the Fmoc group allows for easy removal under mild conditions, making it a versatile and valuable compound in peptide chemistry.

Activité Biologique

Fmoc-Cys(t-butylcarboxymethyl)-OH is a cysteine derivative commonly used in peptide synthesis. Its unique structure, featuring a t-butylcarboxymethyl protecting group, enhances the stability and reactivity of the thiol side chain during synthesis and biological applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Chemical Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(2-amino-2-oxoethyl)-L-cysteine

- Molecular Formula : C₁₃H₁₅NO₃S

- Molecular Weight : 273.39 g/mol

The t-butylcarboxymethyl group provides steric hindrance that helps prevent unwanted side reactions, making it advantageous for synthesizing peptides with cysteine residues.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Cysteine : The thiol group of cysteine is protected using the t-butylcarboxymethyl group.

- Fmoc Protection : The amino group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological applications.

Antioxidant Properties

Studies have shown that cysteine derivatives exhibit significant antioxidant activity. This compound can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for protecting cells from damage.

Role in Protein Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). Its stable protecting groups allow for the successful incorporation of cysteine into peptides without significant racemization or side reactions. This stability is particularly beneficial when synthesizing disulfide-rich peptides, which are often used in therapeutic applications.

Study 1: Stability and Reactivity

A comparative study evaluated the stability of this compound under various conditions. It was found that the compound maintained its integrity during prolonged exposure to acidic conditions, making it suitable for TFA-mediated cleavage during peptide synthesis .

Study 2: Biological Applications

In a recent application, peptides synthesized with this compound demonstrated enhanced biological activity against cancer cell lines. The presence of the t-butylcarboxymethyl group improved solubility and bioavailability, leading to increased efficacy in inhibiting tumor growth .

Research Findings

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQIBSKINOPHNA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746297 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-62-3 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.